

## ML 145 off-target effects and specificity testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML 145

Cat. No.: B1139099

Get Quote

## **ML145 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the GPR35 antagonist, ML145.

## **Frequently Asked Questions (FAQs)**

1. What is ML145 and what is its primary target?

ML145 is a selective and competitive antagonist of the human G protein-coupled receptor 35 (GPR35).[1][2][3] It has an IC50 of 20.1 nM for human GPR35.[1][2]

2. What is the selectivity profile of ML145?

ML145 is highly selective for human GPR35 over the closely related receptor GPR55, with over 1000-fold greater selectivity. The IC50 for GPR55 is 21.7  $\mu$ M.

3. Is ML145 active against rodent GPR35 orthologs?

No, ML145 has no significant activity at either the mouse or rat GPR35 orthologs. This is a critical consideration for in vivo experimental design.

4. What are the known downstream signaling pathways of GPR35 that ML145 antagonizes?

GPR35 is known to couple to several G protein families, including  $G\alpha i/o$ ,  $G\alpha 12/13$ , and to recruit  $\beta$ -arrestin-2. Activation of these pathways can lead to the modulation of downstream



effectors such as ERK, MAPK, and NF-kB. ML145, as an antagonist, is expected to block these signaling events upon GPR35 activation by an agonist.

## **Troubleshooting Guide**

This guide addresses specific issues that researchers may encounter during experiments with ML145.

## Troubleshooting & Optimization

Check Availability & Pricing

| Problem                                                                                                                                                      | Possible Cause                                                                                                                                                                                                                                                      | Recommended Solution                                                                                                                   |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| No or low antagonist activity observed in an in vitro assay.                                                                                                 | Species Mismatch: The assay is being performed using rodent cells or receptors.                                                                                                                                                                                     | ML145 is inactive at rodent<br>GPR35. Ensure your assay<br>uses human GPR35 or cells<br>endogenously expressing the<br>human receptor. |
| Compound Insolubility: ML145 may have precipitated out of the aqueous assay buffer.                                                                          | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final aqueous assay medium. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls. |                                                                                                                                        |
| Compound Degradation:<br>ML145 solutions may be<br>unstable.                                                                                                 | It is recommended to prepare fresh solutions of ML145 for each experiment. If using a stock solution, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.                                                                                    |                                                                                                                                        |
| Incorrect Assay Conditions: The agonist concentration used to stimulate the receptor may be too high, making it difficult to observe competitive antagonism. | Perform an agonist dose-<br>response curve to determine<br>the EC80 concentration. Use<br>this concentration for<br>antagonist inhibition assays to<br>ensure a sufficient window for<br>observing a rightward shift in<br>the agonist dose-response<br>curve.      |                                                                                                                                        |
| High background signal in the assay.                                                                                                                         | Non-specific Binding: ML145 may be binding to other                                                                                                                                                                                                                 | Include appropriate controls,<br>such as cells not expressing<br>GPR35, to assess non-specific                                         |



components in the assay, such as the plate or other proteins.

effects. Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 (0.01-0.1%) to the assay buffer to reduce non-specific binding.

Cell Health Issues: Unhealthy or stressed cells can lead to a high background signal.

Ensure cells are in the logarithmic growth phase and have high viability. Optimize cell seeding density and culture conditions.

Inconsistent results between experiments.

Variability in Reagent
Preparation: Inconsistent
preparation of ML145 solutions
or other reagents.

Prepare larger batches of reagents where possible and aliquot for single use to ensure consistency. Always prepare fresh dilutions of ML145 for each experiment.

Cell Passage Number: High passage numbers can lead to changes in receptor expression and cellular responses.

Use cells with a low and consistent passage number for all experiments.

## **Quantitative Data Summary**

Table 1: Potency and Selectivity of ML145

| Target | Assay Type             | Species | Potency (IC50)          | Reference |
|--------|------------------------|---------|-------------------------|-----------|
| GPR35  | Antagonist<br>Activity | Human   | 20.1 nM                 |           |
| GPR55  | Antagonist<br>Activity | Human   | 21.7 μΜ                 | _         |
| GPR35  | Antagonist<br>Activity | Rodent  | No significant activity | -         |



## Experimental Protocols

# Off-Target Specificity Testing: Kinase and GPCR Panel Screening

To comprehensively assess the specificity of ML145, screening against a broad panel of kinases and other GPCRs is recommended. While specific screening data for ML145 is not publicly available, the following protocol outlines a general approach using commercially available services.

Objective: To determine the inhibitory activity of ML145 against a panel of purified kinases and a panel of GPCRs.

#### Methodology:

- Compound Preparation:
  - Prepare a high-concentration stock solution of ML145 (e.g., 10 mM) in 100% DMSO.
  - Submit the stock solution to a commercial provider (e.g., Eurofins Discovery, Promega) for screening.
- Kinase Panel Screening (e.g., KinaseProfiler™):
  - The service provider will typically perform radiometric or luminescence-based assays.
  - ML145 will be tested at a standard concentration (e.g., 10 μM) against a panel of several hundred kinases.
  - The percentage of inhibition of kinase activity will be determined.
  - For any "hits" (typically >50% inhibition), a follow-up IC50 determination should be requested.
- GPCR Panel Screening (e.g., SafetyScreen44™ Panel):
  - This typically involves radioligand binding assays.



- $\circ$  ML145 is screened at a fixed concentration (e.g., 10  $\mu$ M) against a panel of GPCRs, ion channels, and transporters.
- The percentage of displacement of a specific radioligand is measured.
- Significant activity is generally considered to be >50% inhibition of binding.
- Data Analysis:
  - Compile the percentage inhibition data for all targets.
  - For targets with significant inhibition, report the IC50 values.
  - This data will provide a comprehensive off-target profile for ML145.

### **GPR35 Functional Assay: β-Arrestin Recruitment**

This assay measures the ability of ML145 to antagonize agonist-induced recruitment of  $\beta$ -arrestin-2 to GPR35.

Objective: To determine the IC50 of ML145 for the inhibition of agonist-induced  $\beta$ -arrestin-2 recruitment to human GPR35.

#### Methodology:

- Cell Culture and Transfection:
  - Use a cell line such as HEK293 that stably expresses a β-arrestin-2 reporter system (e.g., PathHunter™ β-arrestin cells).
  - Transiently or stably transfect these cells with a vector expressing human GPR35 fused to a complementary enzyme fragment (e.g., ProLink™).
- Assay Preparation:
  - Seed the transfected cells into 96-well or 384-well white, clear-bottom assay plates at an optimized density and allow them to attach overnight.



- Prepare a dose-response curve of a known GPR35 agonist (e.g., zaprinast, pamoic acid) to determine the EC80 concentration.
- Antagonist Assay:
  - Prepare serial dilutions of ML145 in assay buffer.
  - Pre-incubate the cells with the different concentrations of ML145 or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
  - Add the GPR35 agonist at its EC80 concentration to all wells except for the negative control.
  - Incubate for 60-90 minutes at 37°C.
- Signal Detection:
  - Add the detection reagents for the enzyme complementation system (e.g., chemiluminescent substrate).
  - Incubate at room temperature for 60 minutes.
  - Read the chemiluminescence on a plate reader.
- Data Analysis:
  - Normalize the data with the vehicle-treated cells as 100% and the unstimulated cells as 0%.
  - Plot the normalized response against the logarithm of the ML145 concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Visualizations**





Click to download full resolution via product page

Caption: GPR35 Signaling Pathways Antagonized by ML145.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPyS Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- To cite this document: BenchChem. [ML 145 off-target effects and specificity testing].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1139099#ml-145-off-target-effects-and-specificity-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com